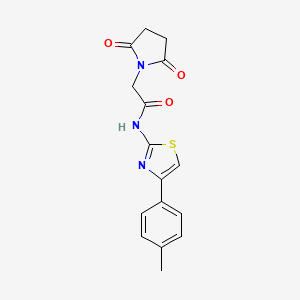

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, also known as PTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole-based compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Antinociceptive Agent

Compounds derived from this chemical structure have been studied for their potential as anticonvulsant and antinociceptive agents . This application is significant in the development of new treatments for neurological disorders such as epilepsy and for pain management .

Chromatography and Mass Spectrometry

The compound’s derivatives are used in chromatography and mass spectrometry . These techniques are essential for analyzing complex mixtures and identifying substances within a sample in various scientific fields, including biochemistry and pharmacology .

Antibody-Drug Conjugation (ADC)

This compound is also utilized as a linker with aldehyde functionality for antibody-drug conjugation (ADC) . ADCs are a class of targeted therapy drugs that combine monoclonal antibodies with biologically active drugs .

Wirkmechanismus

Target of Action

It’s known that the compound contains a propargyl group and an nhs ester group . The propargyl group can react with biomolecules containing azide group via copper catalyzed Click Chemistry reaction . The NHS ester is an amine reactive group which can be used for derivatizing peptides, antibodies, amine coated surfaces, etc .

Mode of Action

The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . This reaction involves the propargyl group of the compound and the azide group of the biomolecule . The NHS ester group of the compound can react with amines, allowing it to derivatize peptides, antibodies, and amine-coated surfaces .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at -20°C . Additionally, the compound’s reactivity with biomolecules could potentially be influenced by factors such as pH, temperature, and the presence of other reactive species.

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-10-2-4-11(5-3-10)12-9-23-16(17-12)18-13(20)8-19-14(21)6-7-15(19)22/h2-5,9H,6-8H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAUYTAHWIMOQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330262 |

Source

|

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816810 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

361167-67-1 |

Source

|

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)

![Methyl 2-(4-cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2992318.png)

![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)

![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2992323.png)